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molecular formula C18H16Br2 B047820 9,10-Dibromo-2-tert-butylanthracene CAS No. 114583-08-3

9,10-Dibromo-2-tert-butylanthracene

Cat. No. B047820
M. Wt: 392.1 g/mol
InChI Key: BWFOVZDGMFZPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622619B2

Procedure details

The 2-(t-butyl)anthracene (6.11g, 26.07 mmol) was placed into a 250 mL round bottom flask and was dissolved in dimethylformamide (80 mL) and was cooled on an ice bath. The N-bromosuccinamide (9.28g, 52.15 mmol) was dissolved in dimethylformamide (20 mL) and was added slowly to the reaction. After addition, the reaction was allowed to come to room temperature and was stirred for 3 hours. The mixture was poured into water (500 mL) and the solid collected, washed with water and then methanol. The product was collected, dried and then used directly in the next step. The 2-(t-butyl)-9,10-dibromoanthracene (9.8g, 24.99 mmol) was placed into a 250 mL round bottom flask along with 2-naphthylboronic acid (9.46g, 54.98 mmol), toluene (100 mL), ethanol (10 mL) and 2.0 aqueous potassium carbonate (75 mL). The reaction was purged with argon for 15 minutes and then Pd(PPh3)4 (0.29g) was added. The reaction was heated at reflux for 16 hours. The reaction was cooled and the organic layer was collected and washed with aqueous 5% HCI and then saturated aqueous brine solution. The organic layer was collected, dried and concentrated under reduced pressure. The compound was purified by flash chromatography with hexane and then dichloromethane which eluted the compound. Further purification was achieved by sublimation at 320° C. to give >99% purity of TBADN. This compound and its structure were confirmed by proton NMR analysis.
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
9.28 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
24.99 mmol
Type
reactant
Reaction Step Four
Quantity
9.46 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:18]=[CH:17][C:16]2[C:7](=[CH:8][C:9]3[C:14]([CH:15]=2)=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].BrNC(=O)CCC(N)=O.C(C1C=C[C:43]2[C:34](=[C:35](Br)[C:36]3[C:41]([C:42]=2Br)=[CH:40][CH:39]=[CH:38][CH:37]=3)C=1)(C)(C)C.[CH:48]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[CH:51]=[CH:50][C:49]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.C(O)C.C1(C)C=CC=CC=1.O>[CH3:3][C:1]([C:5]1[CH:18]=[CH:17][C:16]2[C:7](=[C:8]([C:43]3[CH:34]=[CH:35][C:36]4[C:41](=[CH:40][CH:39]=[CH:38][CH:37]=4)[CH:42]=3)[C:9]3[C:14]([C:15]=2[C:50]2[CH:49]=[CH:48][C:57]4[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=4)[CH:51]=2)=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:6]=1)([CH3:4])[CH3:2] |f:4.5.6|

Inputs

Step One
Name
Quantity
6.11 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
9.28 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
24.99 mmol
Type
reactant
Smiles
C(C)(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br
Name
Quantity
9.46 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)B(O)O
Name
Quantity
75 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled on an ice bath
ADDITION
Type
ADDITION
Details
was added slowly to the reaction
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The reaction was purged with argon for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
Pd(PPh3)4 (0.29g) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
WASH
Type
WASH
Details
washed with aqueous 5% HCI
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The compound was purified by flash chromatography with hexane
WASH
Type
WASH
Details
dichloromethane which eluted the compound
CUSTOM
Type
CUSTOM
Details
Further purification
CUSTOM
Type
CUSTOM
Details
was achieved by sublimation at 320° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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